molecular formula C25H16O2 B14343669 6-Acetoxymethylanthanthrene CAS No. 105708-73-4

6-Acetoxymethylanthanthrene

Cat. No.: B14343669
CAS No.: 105708-73-4
M. Wt: 348.4 g/mol
InChI Key: ZIGKBEZBRSHXIB-UHFFFAOYSA-N
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Description

6-Acetoxymethylanthanthrene is an organic compound with the molecular formula C25H16O2. It consists of 25 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms. The compound features a complex structure with multiple aromatic rings and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetoxymethylanthanthrene typically involves the acetylation of methylanthanthrene. The process begins with the preparation of methylanthanthrene, which is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

6-Acetoxymethylanthanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

6-Acetoxymethylanthanthrene has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Acetoxymethylanthanthrene involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. Its ester functional group allows it to participate in hydrolysis reactions, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Properties

CAS No.

105708-73-4

Molecular Formula

C25H16O2

Molecular Weight

348.4 g/mol

IUPAC Name

12-hexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1,3(8),4,6,9,11,13,15,17(21),18,20(22)-undecaenylmethyl acetate

InChI

InChI=1S/C25H16O2/c1-14(26)27-13-21-19-7-3-5-16-8-9-18-12-17-6-2-4-15-10-11-20(21)25(22(15)17)24(18)23(16)19/h2-12H,13H2,1H3

InChI Key

ZIGKBEZBRSHXIB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=C2C=CC3=C4C2=C5C(=CC4=CC=C3)C=CC6=C5C1=CC=C6

Origin of Product

United States

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